molecular formula C18H21N3O3 B2717050 N-[4-(diethylamino)phenyl]-4-methyl-3-nitrobenzamide CAS No. 305375-23-9

N-[4-(diethylamino)phenyl]-4-methyl-3-nitrobenzamide

Cat. No. B2717050
CAS RN: 305375-23-9
M. Wt: 327.384
InChI Key: BSIWXRYPAUANEF-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)phenyl]-4-methyl-3-nitrobenzamide, also known as DMXAA, is a small molecule drug that has been extensively studied for its anti-tumor properties. DMXAA was first identified as a potential anti-cancer agent in the early 1990s, and since then, a number of studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.

Scientific Research Applications

Synthesis and Diagnostic Applications

  • Synthesis and Biodistribution for Malignant Melanoma Diagnosis : A study explored the synthesis of a technetium-99m-labelled benzamide derivative for use in SPECT imaging for malignant melanoma diagnosis. This research underscores the potential of benzamide derivatives in diagnostic applications, particularly in oncology (Auzeloux et al., 1999).

Anticonvulsant Activity

  • Evaluation for Anticonvulsant Properties : Research on 4-nitro-N-phenylbenzamides, including compounds structurally related to N-[4-(diethylamino)phenyl]-4-methyl-3-nitrobenzamide, demonstrated significant anticonvulsant properties. These findings highlight the therapeutic potential of benzamide derivatives in treating seizure disorders (Bailleux et al., 1995).

Corrosion Inhibition

  • Corrosion Inhibition Studies : A study focused on the synthesis, characterization, and corrosion inhibition efficacy of N-phenyl-benzamide derivatives on mild steel in acidic environments. The presence of nitro substituents affected the inhibition efficiency, indicating the use of benzamide derivatives in corrosion protection applications (Mishra et al., 2018).

Polymer Chemistry

  • Development of Thermally Stable Polymers : Research into novel polyimides based on benzamide derivatives with flexible diamine showed promising results for creating thermally stable and soluble polymers. These materials could have applications in advanced technologies and materials science (Mehdipour‐Ataei et al., 2004).

Antiarrhythmic Activity

  • Synthesis and Antiarrhythmic Activity Assessment : A series of substituted nitrobenzamides exhibited an original spectrum of antiarrhythmic activity. This suggests the potential of benzamide derivatives in developing new antiarrhythmic medications (Likhosherstov et al., 2014).

properties

IUPAC Name

N-[4-(diethylamino)phenyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-4-20(5-2)16-10-8-15(9-11-16)19-18(22)14-7-6-13(3)17(12-14)21(23)24/h6-12H,4-5H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIWXRYPAUANEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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